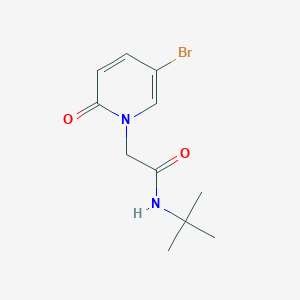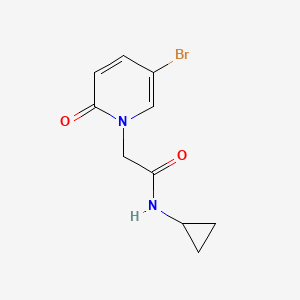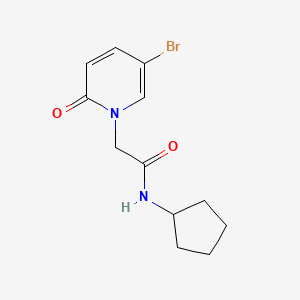
2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-tert-butylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-tert-butylacetamide is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-tert-butylacetamide is not fully understood. However, it has been proposed to act through multiple pathways, including inhibition of inflammatory cytokines, modulation of oxidative stress, and regulation of cell signaling pathways. It has also been reported to interact with specific molecular targets, such as enzymes, receptors, and ion channels, to exert its biological effects.
Biochemical and physiological effects:
2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-tert-butylacetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various cell types. It has also been shown to modulate oxidative stress by increasing the activity of antioxidant enzymes and reducing the levels of reactive oxygen species. Moreover, it has been reported to regulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, to promote cell survival and proliferation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-tert-butylacetamide in lab experiments include its high potency, selectivity, and low toxicity. It can be easily synthesized in large quantities and is stable under various conditions. However, its limitations include its relatively high cost and limited availability. Moreover, its mechanism of action and biological effects may vary depending on the experimental conditions and cell types used.
Future Directions
There are several future directions for the research on 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-tert-butylacetamide. Firstly, further studies are needed to elucidate its mechanism of action and molecular targets. Secondly, its potential applications in the treatment of various diseases, such as cancer and viral infections, need to be explored in more detail. Thirdly, its pharmacokinetics and pharmacodynamics need to be characterized to optimize its dosing and administration. Lastly, its derivatives and analogs need to be synthesized and evaluated for their biological activities and potential therapeutic applications.
Conclusion:
In conclusion, 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-tert-butylacetamide is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry, biochemistry, and pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its biological activities and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-tert-butylacetamide involves the reaction of 2-acetylpyridine with tert-butylamine and bromine in the presence of acetic acid. The reaction proceeds through a cyclization process to form the desired product. The yield of the synthesis can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratios.
Scientific Research Applications
2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-tert-butylacetamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral activities. It has also been explored as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and viral infections.
properties
IUPAC Name |
2-(5-bromo-2-oxopyridin-1-yl)-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)13-9(15)7-14-6-8(12)4-5-10(14)16/h4-6H,7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKFOMVQTSLHFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=C(C=CC1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-tert-butylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7476903.png)
![N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7476913.png)
![N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide](/img/structure/B7476922.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7476926.png)
![4-[3-(Methoxymethyl)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476931.png)


![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide](/img/structure/B7476945.png)

![4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7476956.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-(dimethylsulfamoyl)benzamide](/img/structure/B7476957.png)
![N-(2,3-dihydro-1H-inden-5-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476962.png)
![4-[[1-(4-Chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-7-methylchromen-2-one](/img/structure/B7476983.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(diethylsulfamoyl)-2-fluorobenzamide](/img/structure/B7476990.png)